4-Bromotetrahydropyran

描述

The exact mass of the compound 4-Bromo-tetrahydropyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

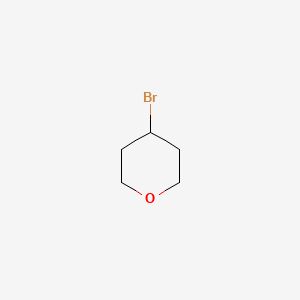

2D Structure

3D Structure

属性

IUPAC Name |

4-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVKTPDEWDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537841 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-16-5 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromotetrahydropyran: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetrahydropyran is a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the tetrahydropyran (B127337) ring, make it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the development of novel therapeutic agents.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| CAS Number | 25637-16-5 | [1][2][3][4][5] |

| Molecular Formula | C₅H₉BrO | [1][2][3][5] |

| Molecular Weight | 165.03 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.467 g/cm³ at 25 °C | [3][4] |

| Boiling Point | 177.986 °C at 760 mmHg | [4][5] |

| Flash Point | 71 °C (160 °F) - closed cup | [4][6] |

| Refractive Index | n20/D 1.497 | [3][4] |

| Solubility | Moderately soluble in organic solvents such as ethanol (B145695) and ether; less soluble in water.[2] | |

| SMILES String | BrC1CCOCC1 | [3] |

| InChI Key | IVBVKTPDEWDNRW-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

This compound is a key intermediate in numerous organic reactions. Its synthesis is typically achieved through the bromination of tetrahydropyran-4-ol. The bromine atom at the 4-position serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions and a valuable partner in cross-coupling reactions.

Experimental Protocol: Synthesis of this compound from Tetrahydropyran-4-ol

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Tetrahydropyran-4-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve tetrahydropyran-4-ol (1.0 equivalent), carbon tetrabromide (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in dichloromethane.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, concentrate the crude reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:20 v/v) as the eluent to afford this compound as a colorless oil.

Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a crucial starting material for the introduction of this moiety into drug-like molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the tetrahydropyran ring with a wide variety of aryl and heteroaryl boronic acids or esters, leading to the synthesis of diverse compound libraries for drug screening.

Experimental Workflow: Generalized Suzuki-Miyaura Coupling

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis and appetite.[1][2][3] Agonists of MC4R are being investigated as potential therapeutics for obesity and other metabolic disorders. This compound can be utilized as a key building block in the synthesis of novel and selective MC4R agonists.

Signaling Pathway of the Melanocortin-4 Receptor

Upon binding of an agonist, the MC4R activates the Gs alpha subunit of its associated G-protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, leading to a cellular response that ultimately results in reduced food intake and increased energy expenditure.[2]

Figure 2: Simplified signaling pathway of the Melanocortin-4 Receptor.

Development of Novel Antibacterial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health. There is an urgent need for new antibiotics with novel mechanisms of action. Compounds incorporating the tetrahydropyran scaffold have shown promising antibacterial activity.[6][7] Specifically, tetrahydropyran-based inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are being actively investigated.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Tetrahydropyran-based inhibitors function by binding to the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Figure 3: Mechanism of action of tetrahydropyran-based bacterial topoisomerase inhibitors.

Conclusion

This compound is a commercially available and highly valuable reagent for organic synthesis and drug discovery. Its well-defined properties and versatile reactivity allow for its incorporation into a wide range of molecular scaffolds. As demonstrated, it is a key precursor for the development of compounds targeting important biological pathways, including those involved in metabolic disorders and bacterial infections. This guide provides a solid foundation for researchers and scientists to explore the full potential of this compound in their respective fields.

References

- 1. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromotetrahydropyran, a key building block in modern organic and medicinal chemistry. The document details its discovery, physical and chemical properties, and established synthesis protocols. Emphasis is placed on providing actionable experimental procedures and comparative data to aid researchers in their laboratory work. Furthermore, this guide includes key analytical data and visualizations of synthetic pathways to facilitate a deeper understanding of this versatile reagent.

Introduction

This compound is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a stable tetrahydropyran (B127337) ring and a reactive bromine substituent, allows for a variety of chemical transformations, making it an invaluable tool for the construction of novel molecular architectures.[2][3] The tetrahydropyran motif is a common feature in many biologically active natural products and approved drugs, underscoring the importance of substituted tetrahydropyrans like the 4-bromo derivative in drug discovery and development. This guide aims to consolidate the existing knowledge on the synthesis and properties of this compound, providing a practical resource for scientists and researchers.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO | [4] |

| Molecular Weight | 165.03 g/mol | [4] |

| CAS Number | 25637-16-5 | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.467 g/cm³ at 25 °C | [3] |

| Boiling Point | 178 °C | [5] |

| Refractive Index | n20/D 1.497 | [3] |

| Flash Point | 71.1 °C (closed cup) | [3] |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of tetrahydropyran-4-ol. Two primary methods are prevalent in the literature, utilizing either a combination of triphenylphosphine (B44618) and a bromine source or phosphorus tribromide.

Method 1: Appel-type Reaction using Triphenylphosphine and Carbon Tetrabromide

This is a widely cited and effective method for the synthesis of this compound.[5] The reaction proceeds via an Appel-type mechanism, where the alcohol is converted to a good leaving group by triphenylphosphine and a halogen source, followed by nucleophilic substitution by the bromide ion.

A general procedure for the synthesis of this compound from tetrahydropyran-4-ol is as follows:[5]

-

To a solution of tetrahydropyran-4-ol (1.0 g, 9.8 mmol) in dichloromethane (B109758) (25 mL) is added carbon tetrabromide (3.6 g, 10.8 mmol) and triphenylphosphine (3.1 g, 11.8 mmol).

-

The reaction mixture is stirred at room temperature overnight.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude residue is purified by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane = 1:20) to afford this compound as a colorless oil.

Table 2: Quantitative Data for Synthesis Method 1

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Tetrahydropyran-4-ol | 1.0 | 102.13 | 1.0 g |

| Carbon Tetrabromide | 1.1 | 331.63 | 3.6 g |

| Triphenylphosphine | 1.2 | 262.29 | 3.1 g |

| Product | 165.03 | 1.4 g (87% yield) |

Method 2: Reaction with Phosphorus Tribromide

The following is a generalized protocol adapted from the synthesis of other alkyl bromides using PBr₃:[7]

-

Tetrahydropyran-4-ol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) and cooled in an ice bath.

-

Phosphorus tribromide (approximately 0.33-0.40 molar equivalents) is added dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by pouring it onto ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Available at ChemicalBook and iChemical.[3][8] |

| ¹³C NMR | Available at iChemical.[3] |

| Mass Spec. | No specific spectrum found in the search results. Expected to show a characteristic isotopic pattern for bromine (M and M+2 peaks in approximately 1:1 ratio).[9] |

| IR | No specific spectrum found in the search results. Expected to show C-H stretching and bending, and C-O stretching vibrations. |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its ability to participate in various coupling reactions and nucleophilic substitutions makes it a valuable building block for introducing the tetrahydropyran moiety into larger, more complex structures.[1][2] Some notable applications include:

-

Nickel-catalyzed cross-coupling reactions: It is used in Suzuki and other nickel-catalyzed reactions to form C-C bonds.[5]

-

Synthesis of receptor agonists and antagonists: It has been employed in the preparation of selective small-molecule melanocortin-4 receptor agonists.[5]

-

Preparation of antibacterial agents: It is a reactant in the synthesis of certain anthranilic acids with antibacterial properties.[5]

-

Synthesis of complex natural products: It has been utilized in the total synthesis of natural products like gephyrotoxin.[5]

Historical Perspective on the Discovery

While the exact date and circumstances of the first synthesis of this compound are not prominently documented in modern chemical databases, a reference to a 1937 publication in Justus Liebigs Annalen der Chemie suggests its existence in the chemical literature for a considerable time.[5] This early appearance indicates its long-standing utility as a chemical intermediate. The development of more efficient and high-yielding synthetic methods, such as the Appel-type reaction, has significantly contributed to its widespread availability and application in contemporary organic synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and other functional molecules. This technical guide has provided a detailed overview of its synthesis, properties, and applications, with a focus on practical experimental protocols and data. The availability of reliable synthetic routes and a thorough understanding of its reactivity will continue to make this compound a key component in the toolbox of synthetic chemists.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 25637-16-5: 4-Bromotetrahydro-2H-pyran | CymitQuimica [cymitquimica.com]

- 3. 4-ブロモテトラヒドロピラン | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-溴四氢吡喃 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Bromotetrahydropyran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromotetrahydropyran is a versatile heterocyclic haloalkane that serves as a valuable building block in modern organic synthesis. Its tetrahydropyran (B127337) ring is a common motif in numerous biologically active molecules and natural products, making it a key intermediate in the development of novel therapeutics. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in synthetic chemistry and drug discovery.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][3][4] It is characterized by its moderate solubility in common organic solvents and limited solubility in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO | [5] |

| Molecular Weight | 165.03 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Density | 1.467 g/cm³ at 25 °C | [6] |

| Boiling Point | 177.986 °C at 760 mmHg | [6] |

| Refractive Index (n₂₀/D) | 1.497 | [6] |

| Flash Point | 71 °C (closed cup) | [6] |

| Solubility | Moderately soluble in ethanol (B145695) and ether; less soluble in water.[2] | [2] |

| CAS Number | 25637-16-5 | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not publicly available, the expected spectral characteristics are outlined below based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methine proton adjacent to the bromine atom (CH-Br) and the methylene (B1212753) protons of the tetrahydropyran ring. The CH-Br proton would be expected to appear as a multiplet in the downfield region. The methylene protons adjacent to the oxygen atom (-O-CH₂-) would also be shifted downfield compared to the other methylene protons. |

| ¹³C NMR | A signal for the carbon atom bonded to bromine (C-Br) would be expected in the range of 40-60 ppm. The carbons adjacent to the oxygen atom (-O-C) would appear further downfield, typically in the 60-70 ppm range. |

| IR Spectroscopy | Characteristic C-H stretching vibrations for alkanes are expected in the 2850-3000 cm⁻¹ region. A C-O stretching band for the ether linkage would likely be observed in the 1050-1150 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region, between 500-600 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical or cleavage of the tetrahydropyran ring. |

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond.[2] It readily participates in nucleophilic substitution reactions and is a key substrate for the formation of organometallic reagents.[2][3] Its primary applications are in the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[3]

Key reactions involving this compound include:

-

Grignard Reagent Formation: It reacts with magnesium metal to form the corresponding Grignard reagent, tetrahydropyran-4-ylmagnesium bromide. This organometallic species is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[3]

-

Suzuki-Miyaura Cross-Coupling Reactions: As an organohalide, it can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base.[3] This reaction is a powerful method for forming carbon-carbon bonds between sp² and sp³ hybridized carbons.

-

Nucleophilic Substitution Reactions: The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 4-position of the tetrahydropyran ring.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its use in key chemical transformations.

Synthesis of this compound from Tetrahydropyran-4-ol

A common method for the preparation of this compound is the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Tetrahydropyran-4-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous dichloromethane, add carbon tetrabromide (1.1 equivalents) and triphenylphosphine (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a colorless oil.[3]

Grignard Reagent Formation and Reaction (General Protocol)

The following is a general procedure for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with an electrophile. This protocol would need to be optimized for this compound.

Figure 2: Grignard Reaction Workflow.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (optional, as an initiator)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. If the reaction does not start, gentle heating or the addition of a small iodine crystal may be necessary to initiate the formation of the Grignard reagent.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the reaction mixture to 0 °C and add a solution of the electrophile (1.0 equivalent) in anhydrous ether or THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by an appropriate method, such as column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an alkyl bromide with a boronic acid. This protocol would require optimization for this compound.

Figure 3: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[5]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautions: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area. Avoid breathing vapors.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity in key transformations such as Grignard reactions and Suzuki-Miyaura cross-couplings, make it an important intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for its synthesis and application, and with appropriate safety measures, it can be effectively utilized in a variety of research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. CAS 25637-16-5: 4-Bromotetrahydro-2H-pyran | CymitQuimica [cymitquimica.com]

- 3. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]

- 4. hspchem.com [hspchem.com]

- 5. This compound | C5H9BrO | CID 13349654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-tetrahydropyran, CAS No. 25637-16-5 - iChemical [ichemical.com]

Spectroscopic Analysis of 4-Bromotetrahydropyran: A Technical Overview

Introduction

4-Bromotetrahydropyran is a heterocyclic organic compound with the chemical formula C₅H₉BrO. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The characterization of this compound relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the available spectroscopic data for this compound, outlines the general experimental protocols for these analytical methods, and presents a logical workflow for its spectroscopic analysis.

Molecular and Physical Properties

Before delving into the spectroscopic data, a summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉BrO[1] |

| Molecular Weight | 165.03 g/mol [1] |

| Exact Mass | 163.98368 Da[1] |

| Appearance | Liquid |

| CAS Number | 25637-16-5[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons at the C2, C3, and C4 positions of the tetrahydropyran (B127337) ring. Due to the electronegativity of the oxygen and bromine atoms, the protons adjacent to these atoms will be deshielded and appear at a lower field (higher ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atom attached to the bromine (C4) and the carbons adjacent to the oxygen (C2 and C6) are expected to be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its C-H, C-O, and C-Br bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850-3000 | C-H stretch | Strong |

| 1050-1150 | C-O stretch | Strong |

| 500-600 | C-Br stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 164/166 | [C₅H₉BrO]⁺ | Molecular ion (M/M+2) |

| 85 | [C₅H₉O]⁺ | Loss of Br |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires appropriate sample preparation and instrumental parameters. The following are general experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum is typically run first and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is prepared. The sample is then introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The molecules are ionized, typically using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound is crucial for an efficient and accurate structure elucidation.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final structure confirmation of this compound.

The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive characterization of its molecular structure. While detailed, high-resolution spectral data is not widely published, the expected spectral features are well-understood based on the compound's known structure. The experimental protocols and analytical workflow outlined in this guide provide a solid framework for researchers and professionals working with this and similar compounds in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 4-Bromotetrahydropyran (CAS No. 25637-16-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this chemical intermediate.

Chemical and Physical Properties

This compound is a versatile building block used in the synthesis of various organic molecules, particularly in pharmaceutical and agrochemical research.[1] Its reactivity is primarily due to the bromine substituent, which allows for nucleophilic substitution reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H9BrO | [3][4] |

| Molecular Weight | 165.03 g/mol | [3][5] |

| Appearance | Colorless to yellow or orange clear liquid | [1][6] |

| Density | 1.467 g/cm³ at 25 °C | [7] |

| Boiling Point | 177.986 °C at 760 mmHg | [3][7] |

| Flash Point | 71 °C (160.0 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.497 | [7] |

| Vapor Pressure | 1.366 mmHg at 25°C | [3][7] |

| Synonyms | 4-bromotetrahydro-2H-pyran, 4-bromooxane | [3][5] |

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling. This compound is classified as a combustible liquid and can cause significant irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | [7] |

| Flammable Liquids | 4 | H227: Combustible liquid |

Signal Word: Warning

NFPA 704 Ratings:

-

Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[3]

-

Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[3]

-

Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[3]

Safe Handling and Experimental Protocols

Proper handling procedures are essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3] Use only outdoors or in a chemical fume hood to avoid inhalation of vapors.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of personal protective equipment.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3][8] | [3] |

| Skin Protection | Wear chemically impermeable gloves (e.g., nitrile, neoprene).[3][8] Wear protective clothing to prevent skin contact.[3] | [3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | [3] |

General Handling Protocol

-

Preparation: Before starting any experiment, ensure that the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

-

Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use a pipette or a graduated cylinder for accurate measurement.

-

Heating: If heating is required, use a water bath or a heating mantle. Avoid direct heating with an open flame.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Remove and wash contaminated clothing before reuse.[3]

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

Storage Conditions

-

Container: Store in a tightly closed container.[3]

-

Location: Keep in a dry, cool, and well-ventilated place.[3] Store locked up.[3] Recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[6]

-

Separation: Store away from incompatible materials and foodstuff containers.[3]

Incompatible Materials

Avoid contact with:

Accidental Release and First Aid Measures

In the event of an accident, a swift and appropriate response is critical.

Accidental Release Measures

-

Evacuation: Evacuate personnel to a safe area.[3]

-

Ventilation: Ensure adequate ventilation.[3]

-

Ignition Sources: Remove all sources of ignition.[3]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

-

Clean-up: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3] Use spark-proof tools and explosion-proof equipment during clean-up.[3]

First Aid Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [3] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. | [3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[3] Do not dispose of it in drains or the environment.[3] Contact a licensed professional waste disposal service to dispose of this material.[11]

Visualized Workflows and Logical Relationships

To further aid in the understanding of safety protocols, the following diagrams illustrate key workflows and logical relationships.

Caption: Hazard Identification and Control Measures.

Caption: Standard Safe Handling Workflow.

Caption: Emergency Response Protocol for Spills.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 25637-16-5: 4-Bromotetrahydro-2H-pyran | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | C5H9BrO | CID 13349654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]

- 7. 4-Bromo-tetrahydropyran, CAS No. 25637-16-5 - iChemical [ichemical.com]

- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 11. otago.ac.nz [otago.ac.nz]

The Reactivity of the Bromine Atom in 4-Bromotetrahydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetrahydropyran is a versatile cyclic ether that serves as a valuable building block in modern organic synthesis. Its strategic importance lies in the presence of a bromine atom on the tetrahydropyran (B127337) ring, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on its conformational analysis, key reaction types, and detailed experimental considerations. This molecule is of particular interest to researchers in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.467 g/cm³ at 25 °C[1] |

| Boiling Point | 178 °C |

| Refractive Index | n20/D 1.497[1] |

| Flash Point | 71.1 °C (closed cup)[1] |

| CAS Number | 25637-16-5[1][2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the tetrahydropyran ring. The chemical shift of the proton attached to the carbon bearing the bromine atom is a key diagnostic signal.

-

¹³C NMR: The carbon NMR spectrum shows five distinct signals corresponding to the carbon atoms of the tetrahydropyran ring. The carbon atom bonded to the bromine atom is significantly shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-O-C stretching frequencies for the ether linkage and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for bromine-containing compounds (approximately equal intensity for M and M+2 peaks), confirming the presence of a single bromine atom.

Conformational Analysis and its Impact on Reactivity

The tetrahydropyran ring in this compound adopts a chair conformation to minimize steric and torsional strain. In this conformation, the bromine atom can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by steric interactions.

The equilibrium between the axial and equatorial conformers is dictated by the A-value of the substituent. The A-value represents the free energy difference between the axial and equatorial conformations. For a bromine atom on a cyclohexane (B81311) ring, the A-value is approximately 0.43 kcal/mol, indicating a preference for the equatorial position to minimize 1,3-diaxial interactions.[4] This preference for the equatorial conformer has significant implications for the reactivity of the bromine atom, as axial and equatorial leaving groups can exhibit different reaction rates and pathways, particularly in elimination reactions.

Key Reaction Types

The bromine atom in this compound serves as a good leaving group, making the molecule susceptible to a variety of nucleophilic substitution and elimination reactions. It is also a versatile precursor for the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is replaced by a variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.

Sₙ2 Pathway: With strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, acetone), the reaction is likely to proceed via an Sₙ2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), an Sₙ1 mechanism may be favored. This pathway involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers.

| Nucleophile | Reagent | Product | Reaction Type |

| Azide (B81097) | Sodium Azide (NaN₃) | 4-Azidotetrahydropyran | Sₙ2 |

| Cyanide | Sodium Cyanide (NaCN) | Tetrahydropyran-4-carbonitrile | Sₙ2 |

| Hydroxide | Sodium Hydroxide (NaOH) | Tetrahydropyran-4-ol | Sₙ1/Sₙ2 |

| Alkoxide | Sodium Alkoxide (NaOR) | 4-Alkoxytetrahydropyran | Sₙ2 |

| Thiolate | Sodium Thiolate (NaSR) | 4-(Alkylthio)tetrahydropyran | Sₙ2 |

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 3,6-dihydro-2H-pyran. The regioselectivity of this reaction is influenced by the base used. Bulky bases, such as potassium tert-butoxide, favor the formation of the less substituted (Hofmann) product, although in this symmetrical system, only one alkene product is possible.[5][6]

The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton to be removed and the leaving group. This is more readily achieved when the bromine atom is in the axial position.

Grignard Reagent Formation

This compound can be converted into the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[7][8] This organomagnesium compound is a powerful nucleophile and a strong base, making it a valuable intermediate for the formation of new carbon-carbon bonds.

The resulting Grignard reagent can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[8][9]

Suzuki-Miyaura Cross-Coupling Reactions

As an alkyl bromide, this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with organoboron compounds.[1][10][11][12][13][14] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds and their analogues.

| Reactant | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Aryltetrahydropyran |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Vinyltetrahydropyran |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Synthesis of this compound from Tetrahydropyran-4-ol[3]

-

Reagents and Equipment:

-

Tetrahydropyran-4-ol (1.0 eq)

-

Carbon tetrabromide (1.1 eq)

-

Triphenylphosphine (B44618) (1.2 eq)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, and standard glassware.

-

-

Procedure:

-

Dissolve tetrahydropyran-4-ol, carbon tetrabromide, and triphenylphosphine in DCM in a round-bottom flask.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent system) to afford this compound as a colorless oil. A reported yield for this reaction is 87%.[3]

-

General Protocol for Nucleophilic Substitution with Sodium Azide

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware.

-

-

Procedure:

-

Dissolve this compound and sodium azide in DMF in a round-bottom flask.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

General Protocol for Grignard Reagent Formation and Reaction with an Aldehyde

-

Reagents and Equipment:

-

Magnesium turnings (1.2 eq)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

An aldehyde (1.0 eq)

-

Anhydrous glassware, dropping funnel, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon).

-

-

Procedure:

-

Place the magnesium turnings in a dry flask under an inert atmosphere.

-

Add a small amount of a solution of this compound in anhydrous THF to the magnesium.

-

Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started, add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath and add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

General Protocol for Suzuki-Miyaura Cross-Coupling[13][14]

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., toluene/water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry.

-

-

Procedure:

-

To a reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The bromine atom's ability to act as a leaving group in nucleophilic substitution and elimination reactions, as well as its utility in the formation of organometallic reagents for cross-coupling reactions, provides a wide array of synthetic possibilities. A careful consideration of the conformational preferences of the tetrahydropyran ring and the choice of reagents and reaction conditions allows for the selective synthesis of a diverse range of functionalized tetrahydropyran derivatives, which are of significant interest in the fields of drug discovery and materials science.

References

- 1. This compound 25637-16-5 [sigmaaldrich.com]

- 2. This compound | C5H9BrO | CID 13349654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. jeolusa.com [jeolusa.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Bromotetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromotetrahydropyran, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. This includes a detailed experimental protocol, a qualitative solubility guide based on solvent polarity, and a workflow for solubility determination.

Introduction to the Solubility of this compound

This compound is a versatile cyclic ether containing a bromine substituent, rendering it a valuable intermediate for introducing the tetrahydropyran (B127337) moiety into larger molecules. Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its solubility profile. Solubility is a critical parameter in drug development and synthetic chemistry for several reasons:

-

Reaction Kinetics: The rate and outcome of a chemical reaction are often highly dependent on the solubility of the reactants in the chosen solvent.

-

Purification: Processes such as crystallization and chromatography rely on differential solubility to isolate the desired product.

-

Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates can significantly impact its bioavailability and delivery.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The molecule possesses a polar ether linkage and a polar carbon-bromine bond, but also a significant non-polar hydrocarbon backbone. This dual character suggests it will be most soluble in solvents of intermediate polarity.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol (B145695), Isopropanol | High to Moderate | Capable of hydrogen bonding with the ether oxygen and dipole-dipole interactions. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole-dipole interactions with the polar C-O and C-Br bonds. |

| Non-polar Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Structurally similar, leading to favorable van der Waals forces and dipole-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | High | Similar polarity and potential for dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderate to Low | Primarily van der Waals interactions; less favorable than with more polar solvents. |

| Non-polar Alkanes | Hexane, Cyclohexane | Low | Mismatch in polarity; weak van der Waals forces are the only significant intermolecular interaction. |

| Aqueous | Water | Very Low | The non-polar hydrocarbon character of the ring dominates over the polar groups, leading to poor miscibility with the highly polar water. |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by spectroscopic analysis.

3.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

-

Analytical balance

3.2. Procedure

Step 1: Preparation of Standard Solutions

-

Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

Step 3: Sample Analysis

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

Step 4: Data Analysis

-

Plot the absorbance of the standard solutions versus their known concentrations to create a calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Safety Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

By following the methodologies and understanding the principles outlined in this guide, researchers can effectively determine the solubility of this compound in a variety of organic solvents, facilitating its use in synthesis and drug development.

The Tetrahydropyran Ring: A Core Scaffold in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and complex organic molecules. Its conformational preferences, electronic properties, and synthetic accessibility make it a valuable building block in medicinal chemistry and a versatile protecting group in organic synthesis. This technical guide provides a comprehensive overview of the key structural features of the tetrahydropyran ring, detailed experimental protocols for its synthesis and manipulation, and its role in modulating biological pathways.

Structural and Physicochemical Properties of the Tetrahydropyran Ring

The tetrahydropyran ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain.[1] The presence of the endocyclic oxygen atom, however, introduces distinct electronic and conformational effects that are critical to its chemical behavior.

Conformational Analysis

The chair conformation of tetrahydropyran is the most stable, with the twist-boat conformation being significantly higher in energy.[2] The energy barrier for ring flipping is approximately 10 kcal/mol.[1] The introduction of substituents on the ring can influence the conformational equilibrium, and this is particularly pronounced in 2-substituted tetrahydropyrans due to the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite the expected steric hindrance. This phenomenon is a result of a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent).

Quantitative Structural and Thermodynamic Data

The precise geometry and thermodynamic parameters of the tetrahydropyran ring are crucial for computational modeling and structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for the tetrahydropyran ring and a common derivative.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C-O | 1.410 | |

| C-C | 1.529 | |

| Bond Angles (°) | ||

| C-O-C | 111.5 | |

| O-C-C | 111.7 | |

| C-C-C | 110.6 | |

| Conformational Energies (kcal/mol) | ||

| Chair - Twist-Boat Energy Difference | 5.78 - 6.10 | [2] |

| Chair - Boat Energy Difference | 6.23 - 7.20 | [2] |

| pKa | ||

| 2-Hydroxytetrahydropyran | ~13.34 (Predicted) |

Synthesis and Functionalization of the Tetrahydropyran Ring

A variety of synthetic methodologies have been developed for the construction of the tetrahydropyran ring, each offering distinct advantages in terms of stereocontrol and functional group tolerance.

Prins Cyclization

The Prins reaction is a powerful acid-catalyzed method for the formation of tetrahydropyran rings from a homoallylic alcohol and an aldehyde. The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene.

Experimental Protocol: Synthesis of 2,4-disubstituted tetrahydropyran via Prins Cyclization [3]

-

Reaction Setup: To a solution of an aromatic aldehyde (2 mmol) in dichloromethane (B109758) (DCM), add 3-buten-1-ol (B139374) (4 mmol).

-

Catalyst Addition: Add a catalytic amount of polyaniline-supported p-toluenesulfonic acid (PANI-TsOH) (0.25 mmol).

-

Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the catalyst and wash with DCM. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted tetrahydropyran.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a widely used method for the synthesis of tetrahydropyrans, particularly for the formation of substituted rings with high stereoselectivity. This reaction involves the intramolecular addition of a hydroxyl group to an α,β-unsaturated carbonyl system.

Experimental Protocol: Asymmetric Synthesis of a Substituted Tetrahydropyran via Intramolecular Oxa-Michael Addition [4]

-

Precursor Synthesis: The acyclic precursor is prepared by the "clipping" of an alcohol fragment with an aryl thioacrylate via catalytic olefin metathesis.

-

Cyclization: The precursor is dissolved in cyclohexane. A chiral phosphoric acid catalyst, such as (R)-TRIP (20 mol%), is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at 50 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran thioester.

The Tetrahydropyran Moiety in Drug Discovery: The Case of Gilteritinib (B612023)

The tetrahydropyran ring is a common feature in many approved drugs. Its ability to act as a bioisostere for other cyclic systems, improve pharmacokinetic properties, and engage in specific interactions with biological targets makes it an attractive scaffold for medicinal chemists. A prominent example is Gilteritinib (Xospata®), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[5][6][7]

Mechanism of Action of Gilteritinib and the FLT3 Signaling Pathway

Mutations in the FLT3 gene can lead to its constitutive activation, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[8] Gilteritinib binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and blocking these downstream signals, which ultimately leads to apoptosis of the cancer cells.[5][9] The dual inhibition of FLT3 and AXL by gilteritinib is thought to overcome certain mechanisms of drug resistance.[7][9]

Figure 1: Simplified signaling pathway of FLT3 and its inhibition by Gilteritinib.

The Tetrahydropyran Group in Organic Synthesis: A Versatile Protecting Group

The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction, stability to a wide range of reaction conditions (e.g., strongly basic, organometallic reagents), and facile removal under acidic conditions. The protection reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran.

Experimental Protocol: THP Protection of an Alcohol

-

Reaction Setup: Dissolve the alcohol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PPTS) or pyridinium (B92312) p-toluenesulfonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography if necessary.

Experimental Protocol: Acidic Deprotection of a THP Ether[11]

-

Reaction Setup: Dissolve the THP-protected alcohol in an alcoholic solvent such as methanol (B129727) or ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, pyridinium p-toluenesulfonate (PPTS), or a TFA-containing cocktail.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution). Remove the solvent under reduced pressure.

-

Purification: The residue can be purified by column chromatography to yield the deprotected alcohol.

Conclusion

The tetrahydropyran ring represents a cornerstone of modern organic and medicinal chemistry. Its unique structural and electronic features, coupled with a diverse and robust synthetic toolbox, have solidified its importance as both a fundamental building block and a key functional moiety. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of the tetrahydropyran scaffold is essential for the design and synthesis of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The continued exploration of new synthetic methods and the application of the THP motif in innovative drug design strategies will undoubtedly lead to further advancements in medicine and chemical sciences.

References

- 1. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithnj.com [researchwithnj.com]

- 3. ias.ac.in [ias.ac.in]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. go.drugbank.com [go.drugbank.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

The Versatile Role of 4-Bromotetrahydropyran in Modern Research and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetrahydropyran, a heterocyclic alkyl halide, has emerged as a pivotal building block in synthetic organic chemistry, with profound implications for drug discovery and materials science. Its unique structural features, combining the stable tetrahydropyran (B127337) (THP) ring with a reactive bromine atom, render it a versatile synthon for the introduction of the THP moiety into a wide array of molecular scaffolds. The tetrahydropyran ring is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and synthetic drugs, where it can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] This technical guide provides an in-depth overview of the current and potential research applications of this compound, focusing on its utility in the synthesis of key pharmaceutical intermediates and bioactive molecules. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to serve as a comprehensive resource for researchers in the field.

Core Properties and Reactivity

This compound (CAS No: 25637-16-5) is a colorless to pale yellow liquid with a molecular weight of 165.03 g/mol .[2][3] The presence of the bromine atom at the 4-position makes it susceptible to a variety of nucleophilic substitution and cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

| Property | Value | Reference |

| Molecular Formula | C5H9BrO | [2][3] |

| Molecular Weight | 165.03 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Density | 1.467 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.497 | [4] |

| Purity | ≥ 97% (GC) | [4] |

Key Applications in Synthetic Chemistry

The reactivity of this compound has been harnessed in a multitude of synthetic transformations, establishing it as a valuable tool for medicinal chemists and synthetic organic chemists.

Suzuki-Miyaura Cross-Coupling Reactions